molecular formula C19H17FN2O2S B2617042 N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide CAS No. 922700-54-7

N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide

Cat. No.: B2617042
CAS No.: 922700-54-7
M. Wt: 356.42
InChI Key: PLMKPQNHURDMKX-UHFFFAOYSA-N
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Description

N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide ( 922700-54-7) is a high-purity, thiazole-based acetamide derivative of significant interest in medicinal chemistry and biochemical research. This compound is characterized by a central thiazole ring substituted with a 4-ethoxyphenyl group at the 4-position and an acetamide side chain bearing a 4-fluorophenyl moiety, resulting in a molecular formula of C19H17FN2O2S and a molecular weight of 356.4 g/mol . Primary research applications for this compound focus on its demonstrated biological activity. In vitro studies, such as MTT assays, have shown promising anticancer properties, with the compound significantly reducing cell viability in lung adenocarcinoma (A549) cell lines . Furthermore, the structural motif of the thiazole ring is recognized for conferring antimicrobial properties, and preliminary research suggests this compound exhibits activity against various Gram-positive and Gram-negative bacterial strains, making it a candidate for investigating new anti-infective agents . The compound's mechanism of action is believed to involve interaction with specific molecular targets, potentially inhibiting key enzymes involved in cancer progression or microbial resistance pathways . Researchers value this compound for exploring structure-activity relationships (SAR) within the thiazole-based acetamide class. Attention: This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O2S/c1-2-24-16-9-5-14(6-10-16)17-12-25-19(21-17)22-18(23)11-13-3-7-15(20)8-4-13/h3-10,12H,2,11H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLMKPQNHURDMKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide typically involves the reaction of 4-ethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using α-bromo-4-fluoroacetophenone under basic conditions to yield the desired thiazole derivative .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the ethoxy group.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Research has identified several key areas where this compound exhibits significant biological activity:

Anticancer Activity

N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide has shown promise as an anticancer agent. Studies have indicated that it can inhibit the growth of various cancer cell lines. For instance:

Compound Cell Line Viability (%) Comparison
This compoundA549 (Lung Cancer)60% (at 100 µM)Better than control
CisplatinA54950% (at 100 µM)Standard Comparison

In vitro studies using the MTT assay have demonstrated that this compound significantly reduces cell viability in lung adenocarcinoma cells compared to standard chemotherapeutic agents like cisplatin .

Antimicrobial Activity

The thiazole component is recognized for its antimicrobial properties. Preliminary studies suggest that this compound exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Further investigations are warranted to quantify these effects and understand the underlying mechanisms .

Enzyme Inhibition

This compound has been investigated for its potential to inhibit enzymes involved in cancer progression and microbial resistance. Such inhibition could provide insights into its mechanism of action and therapeutic potential against resistant strains of pathogens .

Study on Anticancer Activity

A recent study evaluated the cytotoxic effects of this compound on A549 cells using an MTT assay. The results indicated a significant reduction in cell viability, suggesting potential as an anticancer agent. The structure-dependent activity was highlighted by comparing it with other known anticancer compounds .

Antimicrobial Testing

Another study explored the antimicrobial efficacy of this compound against various bacterial strains. The findings revealed promising results that warrant further investigation into its therapeutic applications in treating infections caused by resistant bacteria.

Mechanism of Action

The mechanism of action of N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, inhibiting their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound shares structural motifs with several acetamide-thiazole derivatives, differing primarily in substituent groups. Key comparisons include:

Substituent Effects on the Thiazole Ring

  • N-[4-(3-chloro-4-fluorophenyl)-1,3-thiazol-2-yl]acetamide (14) : Substituents: 3-chloro-4-fluorophenyl (thiazole), acetyl (amide). Molecular Weight: 299.76 g/mol. Synthesis: Formed via reaction of 2-bromo-1-(3-chloro-4-fluorophenyl)ethanone with thiourea. Comparison: The chloro-fluorophenyl group enhances lipophilicity (logP ≈ 3.2) compared to the ethoxyphenyl group (logP ≈ 2.7 in analogous compounds) .
  • N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide : Substituents: 4-cyanophenyl (thiazole), 4-ethoxyphenyl (acetamide). Molecular Weight: 363.43 g/mol. Comparison: The cyano group increases polarity (PSA ≈ 85 Ų vs.

Acetamide Side Chain Variations

  • 2-(4-(4-Fluorophenyl)piperazin-1-yl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide (20) :

    • Substituents: Piperazine linker, 4-methoxyphenyl (thiazole).
    • Biological Activity: Acts as an MMP inhibitor (IC₅₀ < 1 µM).
    • Comparison: The piperazine moiety enhances solubility but reduces CNS penetration due to increased hydrogen bonding capacity.
  • 2-(3-chlorophenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide : Substituents: 3-chlorophenoxy (acetamide), 4-fluorophenyl (thiazole). Molecular Weight: 362.81 g/mol.

Physicochemical Properties

Compound Molecular Weight (g/mol) logP Polar Surface Area (Ų) Hydrogen Bond Donors
Target Compound 356.4* ~2.7 ~78 1
2-(4-ethoxyphenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide 301.36 2.74 31.4 1
N-(4-Fluorophenyl)-2-(4-phenyl-1,2,4-triazol-3-ylthio)acetamide 386.4 3.1 95 2

*Calculated based on molecular formula C₁₉H₁₇FN₂O₂S.

Biological Activity

N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its biological activity. The presence of the ethoxy and fluorophenyl groups enhances its lipophilicity and potential biological interactions.

Antimicrobial Activity

In Vitro Studies : Recent studies have demonstrated that derivatives of thiazole compounds exhibit significant antimicrobial properties. For instance, a study reported that certain thiazole derivatives showed minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against various pathogens, including Staphylococcus aureus and Escherichia coli . The compound this compound is hypothesized to possess similar antimicrobial efficacy due to its structural analogies with these active derivatives.

Anticancer Activity

Mechanism of Action : The anticancer potential of thiazole derivatives has been linked to their ability to inhibit key enzymes involved in cancer cell proliferation. For example, compounds have shown significant inhibition against DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27–31.64 μM for DNA gyrase and 0.52–2.67 μM for DHFR . This suggests that this compound may also inhibit these targets.

Anti-inflammatory Activity

Thiazole compounds have been investigated for their anti-inflammatory properties, which are crucial in treating various inflammatory diseases. Studies indicate that certain thiazole derivatives can significantly reduce pro-inflammatory cytokines in vitro, showcasing their potential therapeutic applications .

Case Studies

  • Antimicrobial Efficacy : A case study evaluated the antimicrobial activity of several thiazole derivatives, including this compound. The results indicated strong synergistic effects when combined with standard antibiotics like Ciprofloxacin and Ketoconazole, leading to lower MICs .
  • Cytotoxicity Assessment : In another study assessing cytotoxicity against cancer cell lines, thiazole derivatives demonstrated low toxicity levels with IC50 values exceeding 60 μM, indicating a favorable safety profile for further development .

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundMIC (μg/mL)Target Pathogen
7b0.22Staphylococcus aureus
7b0.25Escherichia coli
N/AN/ASynergistic with Ciprofloxacin

Table 2: Cytotoxicity Data

CompoundCell LineIC50 (μM)
This compoundHeLa>60
Other ThiazolesVero Cells>60

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